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Benzyl-PEG8-Ms
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Overview
Description
Benzyl-PEG8-Ms: is a heterobifunctional polyethylene glycol (PEG) linker containing a benzyl group and a mesylate group. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The mesylate group in this compound can be replaced by nucleophilic reagents, making it a versatile tool for bioconjugation and PEGylation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl-PEG8-Ms is synthesized through a series of chemical reactions involving the attachment of a benzyl group to a PEG chain, followed by the introduction of a mesylate group. The general synthetic route involves the following steps:
PEGylation: The PEG chain is first activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS) esters, which react with primary amine groups to form amide bonds.
Benzylation: The activated PEG chain is then reacted with benzyl chloride to introduce the benzyl group.
Mesylation: Finally, the benzyl-PEG intermediate is treated with methanesulfonyl chloride (mesyl chloride) to introduce the mesylate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are activated using NHS esters in a controlled environment.
Benzylation and Mesylation: The activated PEG is then sequentially reacted with benzyl chloride and mesyl chloride under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl-PEG8-Ms undergoes various chemical reactions, including:
Substitution Reactions: The mesylate group can be replaced by nucleophilic reagents, such as amines, thiols, and alcohols, to form new bonds.
Oxidation and Reduction: While this compound is primarily used for substitution reactions, it can also undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Reagents: Amines, thiols, and alcohols are commonly used to replace the mesylate group.
Reaction Conditions: These reactions typically occur under mild conditions, such as room temperature and neutral pH, to preserve the integrity of the PEG chain.
Major Products Formed: The major products formed from these reactions are PEGylated compounds with various functional groups, depending on the nucleophilic reagent used.
Scientific Research Applications
Chemistry: Benzyl-PEG8-Ms is widely used in the synthesis of PROTACs, which are designed to degrade specific proteins within cells. This makes it a valuable tool in chemical biology and medicinal chemistry.
Biology: In biological research, this compound is used for bioconjugation and PEGylation of biomolecules, such as proteins and peptides. This enhances the solubility, stability, and bioavailability of these biomolecules.
Medicine: this compound is
Biological Activity
Benzyl-PEG8-Ms (CAS No. 1330059-91-0) is a compound that combines a benzyl group with an 8-unit polyethylene glycol (PEG) chain, modified with a maleimide (Ms) functional group. This structure enhances its solubility and reactivity, making it a valuable tool in various biological applications, particularly in drug delivery and bioconjugation.
This compound exhibits several biological activities primarily due to its PEGylation, which improves the pharmacokinetic properties of attached drugs. The presence of the maleimide group allows for specific conjugation to thiol-containing biomolecules, facilitating targeted delivery systems. This specificity is crucial in applications such as:
- Targeted Drug Delivery : The PEG moiety increases solubility and circulation time in biological systems, while the maleimide can selectively bind to cysteine residues on proteins or peptides.
- Bioconjugation : The compound can be used to create stable conjugates with therapeutic agents, enhancing their efficacy and reducing side effects.
Case Studies and Research Findings
- Drug Delivery Systems : A study highlighted the use of this compound in formulating nanoparticle-based delivery systems for anticancer drugs. The PEGylation significantly improved the stability and bioavailability of the drugs in vivo, leading to enhanced therapeutic outcomes compared to non-PEGylated formulations .
- Antioxidant Activity : Research indicates that compounds with PEGylated structures can exhibit antioxidant properties. This compound was tested for its ability to scavenge free radicals, showing promising results that suggest potential applications in oxidative stress-related conditions .
- Enzyme Inhibition : Another study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results demonstrated that the compound could modulate enzyme activity, suggesting its potential role in metabolic regulation and therapeutic interventions .
Comparative Analysis
The following table summarizes key properties and activities of this compound compared to similar PEGylated compounds:
Compound | Solubility | Targeting Ability | Biological Activity |
---|---|---|---|
This compound | High | Selective (via maleimide) | Antioxidant, Enzyme Inhibition |
PEG4-Biotin | Moderate | Broad (biotin affinity) | Drug Delivery |
PEG5-Cy5 | High | Non-selective | Imaging Agent |
Properties
Molecular Formula |
C24H42O11S |
---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C24H42O11S/c1-36(25,26)35-22-21-33-18-17-31-14-13-29-10-9-27-7-8-28-11-12-30-15-16-32-19-20-34-23-24-5-3-2-4-6-24/h2-6H,7-23H2,1H3 |
InChI Key |
HXGZBARQPKDPSS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
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